An In-depth Technical Guide to 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone
An In-depth Technical Guide to 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone
CAS Number: 313-56-4
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in organic and medicinal chemistry.
Chemical and Physical Properties
2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, also known as 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone, is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference. The incorporation of a trifluoromethyl group significantly influences the compound's electronic properties and reactivity.
| Property | Value | Reference |
| CAS Number | 313-56-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁F₃O | [1][2] |
| Molecular Weight | 216.20 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 70-80 °C at 20 mmHg | [2] |
| Density | 1.136 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.456 | [2] |
| Flash Point | 77 °C (170.6 °F) - closed cup |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, characteristic of an aromatic ketone. The presence of the trifluoromethyl group will be indicated by strong C-F stretching bands, usually found in the 1100-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should exhibit distinct signals for the aromatic protons and the methyl groups. The two aromatic protons are expected to appear as a singlet in the aromatic region (around 7.0 ppm). The para-methyl group will likely be a singlet around 2.3 ppm, and the two ortho-methyl groups will appear as another singlet at a slightly different chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (likely deshielded, >190 ppm), the carbons of the trifluoromethyl group (a quartet due to C-F coupling), and the aromatic and methyl carbons.[3]
-
¹⁹F NMR: The fluorine NMR spectrum is expected to display a single resonance for the -CF₃ group, typically in the range of -60 to -80 ppm relative to a standard like CFCl₃.[4][5][6][7]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 216. Key fragmentation patterns would likely involve the loss of the trifluoromethyl group ([M-CF₃]⁺) and cleavage at the carbonyl group.
Experimental Protocols: Synthesis
The primary route for the synthesis of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with a trifluoroacetylating agent. A common and effective reagent for this transformation is trifluoroacetic anhydride.
Experimental Protocol: Friedel-Crafts Acylation of Mesitylene
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Trifluoroacetic anhydride
-
A Lewis acid catalyst (e.g., anhydrous Aluminum chloride (AlCl₃) or a milder catalyst like Bismuth(III) triflate (Bi(OTf)₃))
-
Anhydrous dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (aqueous solution, e.g., 1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve mesitylene in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst to the stirred solution.
-
Add trifluoroacetic anhydride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone.
Role in Drug Development and Medicinal Chemistry
While specific biological activities of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone have not been extensively reported, its structural motif is of significant interest in drug design. The trifluoromethyl group is a key functional group in modern medicinal chemistry, known to enhance several properties of drug candidates.[8][9][10][11][12]
Key Contributions of the Trifluoromethyl Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes like cytochrome P450.[10][11] This can increase the half-life of a drug in the body.
-
Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability.[10][11]
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors.[10]
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.[11]
Trifluoromethyl ketones, as a class of compounds, are valuable intermediates in the synthesis of various pharmaceuticals.[13][14][15][16] They have been utilized in the development of enzyme inhibitors, particularly for proteases, where the hydrated ketone can mimic the tetrahedral transition state of peptide bond hydrolysis.[17]
Logical Workflow and Signaling Pathways
Given its primary role as a synthetic intermediate, a logical workflow for 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone involves its use as a foundational scaffold for the construction of more complex molecules. There are no known direct interactions of this compound with biological signaling pathways; its relevance lies in the synthesis of molecules that may modulate such pathways.
Diagram: Synthetic Utility Workflow
Below is a conceptual workflow illustrating the synthesis and potential derivatization of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone for applications in medicinal chemistry.
Caption: Synthetic pathway and potential applications of the target compound.
Safety Information
2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is classified as a warning-level hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be employed when handling this compound. It should be used in a well-ventilated area.
This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The unique properties imparted by the trifluoromethyl group make 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone a valuable building block for the creation of novel chemical entities with potential therapeutic applications.
References
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- 2. 2,2,2-TRIFLUORO-2',4',6'-TRIMETHYLACETOPHENONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. colorado.edu [colorado.edu]
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- 6. azom.com [azom.com]
- 7. scispace.com [scispace.com]
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- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. nbinno.com [nbinno.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluoromethyl ketones: properties, preparation, and application. | Semantic Scholar [semanticscholar.org]
- 14. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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